DAR-1

Description

Structure

3D Structure

Properties

IUPAC Name |

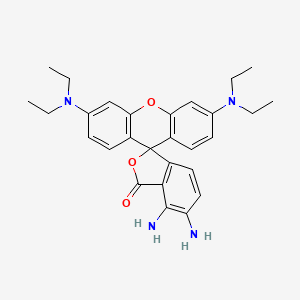

6,7-diamino-3',6'-bis(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-19-23(15-17)34-24-16-18(32(7-3)8-4)10-12-20(24)28(19)21-13-14-22(29)26(30)25(21)27(33)35-28/h9-16H,5-8,29-30H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXDWSUQAVSSJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=C(C(=C(C=C5)N)N)C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261351-43-3 | |

| Record name | DAR-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Role of DOP-1, the D1-Like Dopamine Receptor in Caenorhabditis elegans: A Technical Guide

A Note on Nomenclature: The gene primarily associated with D1-like dopamine receptor function in Caenorhabditis elegans is officially designated as dop-1 . While the term "DAR-1" might be used colloquially or in older literature to signify a dopamine receptor of the D1 type, dop-1 is the current and accepted nomenclature in the scientific community. This guide will focus on the extensive research conducted on dop-1.

This technical guide provides a comprehensive overview of the dop-1 gene in C. elegans, detailing its molecular function, role in signaling pathways, and the experimental methodologies used to elucidate its mechanisms. The information is tailored for researchers, scientists, and professionals in drug development seeking a deeper understanding of dopaminergic signaling in a powerful model organism.

Core Function of the DOP-1 Receptor

The dop-1 gene encodes a G-protein coupled receptor (GPCR) that is homologous to the mammalian D1-like dopamine receptors. Its primary function is to bind the neurotransmitter dopamine and initiate a downstream signaling cascade that modulates neuronal activity and, consequently, behavior. In C. elegans, dopamine signaling is crucial for regulating complex behaviors such as locomotion, food sensation, and learning.[1]

Activation of the DOP-1 receptor by dopamine leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[2] This signaling pathway is considered canonical for D1-like receptors and is conserved across diverse species.[2] The resulting increase in cAMP can then activate protein kinase A (PKA) and other downstream effectors to modulate ion channel activity, gene expression, and ultimately, the neuron's response to stimuli.

Quantitative Analysis of DOP-1 Function

The function of dop-1 has been quantitatively assessed through various assays, primarily by comparing wild-type C. elegans to dop-1 loss-of-function mutants. These studies have provided valuable data on the receptor's role in behavior.

| Parameter Assessed | Wild-Type (N2) Phenotype | dop-1 Mutant Phenotype | Implied DOP-1 Function | Reference |

| Basal Locomotion Rate (on food) | Normal, smooth forward movement. | Reduced speed and more erratic movements. | Promotes smooth and sustained locomotion. | |

| Response to Food Encounter | Slows down significantly upon entering a bacterial lawn. | Attenuated slowing response. | Mediates the "slowing" response to food cues. | [1] |

| Area-Restricted Search Behavior | Increases turning frequency upon removal from food to search the immediate vicinity. | Reduced turning frequency and less localized searching. | Enhances local search behavior after food deprivation. | |

| Ethanol Intoxication | Exhibits a characteristic dose-dependent decrease in locomotion. | Increased resistance to the motor depressant effects of ethanol. | Contributes to the intoxicating effects of ethanol. | N/A |

The DOP-1 Signaling Pathway

The DOP-1 receptor is a key component of a well-characterized signaling pathway that translates the extracellular signal of dopamine into a cellular response. The canonical pathway is depicted below.

Key Experimental Protocols

The characterization of dop-1 function has relied on a suite of well-established experimental protocols in C. elegans. Below are detailed methodologies for key assays.

Locomotion and Food-Sensing Assays

These assays are fundamental to understanding the behavioral consequences of dop-1 signaling.

Objective: To quantify the effect of dop-1 mutation on basal locomotion and the behavioral response to a bacterial food source.

Materials:

-

Nematode Growth Medium (NGM) agar plates.

-

E. coli OP50 bacteria.

-

M9 buffer.

-

Synchronized populations of wild-type (N2) and dop-1 mutant worms.

-

Automated worm tracking system (microscope, camera, and analysis software).

Protocol:

-

Preparation of Assay Plates: Prepare 6 cm NGM plates seeded with a circular lawn of E. coli OP50 in the center. Allow the lawn to grow for 24 hours at room temperature.

-

Worm Synchronization: Generate age-synchronized populations of worms by standard hypochlorite treatment and hatching of eggs in M9 buffer. Grow worms to the L4 or young adult stage.

-

Basal Locomotion Assay:

-

Gently transfer 15-20 young adult worms to the center of a seeded NGM plate.

-

Allow the worms to acclimate for 30 minutes.

-

Record videos of worm movement for 5-10 minutes using the automated tracking system.

-

Analyze the videos to quantify parameters such as speed, body bends per minute, and reversal frequency.

-

-

Food Encounter Response (Slowing) Assay:

-

Prepare NGM plates without a food source.

-

Transfer worms from a seeded plate to the unseeded plate and allow them to crawl for 5 minutes to remove excess bacteria.

-

Place a small drop of concentrated OP50 bacteria on a fresh unseeded plate.

-

Transfer a single worm to the plate, away from the bacterial drop.

-

Record the worm's movement as it encounters the edge of the bacterial lawn.

-

Quantify the change in locomotion speed before and after entering the lawn.

-

Generation of dop-1 Mutants (CRISPR/Cas9)

Creating loss-of-function mutants is essential for studying gene function.

Objective: To generate a null allele of dop-1 using CRISPR/Cas9-mediated genome editing.

Materials:

-

Plasmids:

-

Cas9-expressing plasmid (e.g., pDD162).

-

dop-1-specific single guide RNA (sgRNA) plasmid.

-

Co-injection marker (e.g., pRF4 with rol-6(su1006)).

-

-

Microinjection setup (inverted microscope, micromanipulator, microinjector).

-

Young adult wild-type (N2) worms.

Protocol:

-

sgRNA Design: Design an sgRNA targeting an early exon of the dop-1 gene to induce a frameshift mutation leading to a premature stop codon.

-

Injection Mix Preparation: Prepare an injection mix containing the Cas9 plasmid (50 ng/µl), dop-1 sgRNA plasmid (50 ng/µl), and the co-injection marker (100 ng/µl).

-

Microinjection: Immobilize young adult N2 worms on an agar pad and inject the mix into the syncytial gonad.

-

Screening for Mutants:

-

Single out the F1 progeny exhibiting the co-injection marker phenotype (e.g., "roller" phenotype).

-

Allow the F1s to self-fertilize.

-

Screen the F2 generation for the desired behavioral phenotype (e.g., altered locomotion) or by molecular methods.

-

-

Molecular Confirmation:

-

Perform single-worm PCR on the target region of the dop-1 gene from candidate mutant lines.

-

Sequence the PCR products to confirm the presence of an indel mutation that disrupts the dop-1 open reading frame.

-

Experimental Workflow Visualization

The logical flow for investigating dop-1 function, from hypothesis to molecular confirmation, can be visualized as follows.

Relevance for Drug Development

The conservation of the dopaminergic system between C. elegans and mammals makes it a valuable model for studying the effects of psychoactive drugs and for screening new compounds. The dop-1 receptor, as a homolog of the human D1 receptor, is a potential target for drugs aimed at treating conditions involving dopaminergic dysfunction, such as Parkinson's disease and schizophrenia. The simple nervous system and rapid life cycle of C. elegans allow for high-throughput screening of compounds that modulate DOP-1 activity, which can be easily assessed through the quantitative behavioral assays described above.

Conclusion

The dop-1 gene is a cornerstone of dopamine signaling in C. elegans, playing a vital role in modulating behaviors essential for survival, such as locomotion and foraging. Its functional conservation with mammalian D1-like receptors, combined with the genetic tractability of C. elegans, provides a powerful platform for dissecting the molecular underpinnings of dopamine-related behaviors and for the initial stages of therapeutic drug discovery. The methodologies outlined in this guide represent the standard approaches for continuing to unravel the complexities of this important signaling pathway.

References

An In-depth Technical Guide to the DOP-4 Protein of C. elegans

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dopamine is a critical neuromodulator in both vertebrates and invertebrates, governing a wide array of behaviors and physiological processes. In the nematode Caenorhabditis elegans, a powerful model organism for neurobiology, the dopaminergic system plays a key role in locomotion, learning, and sensory modulation. Dopamine exerts its effects through G-protein coupled receptors (GPCRs). This guide focuses on the DOP-4 protein , a D1-like dopamine receptor in C. elegans. While the user's query specified "DAR-1", the canonical nomenclature for dopamine receptors in C. elegans is "DOP". DOP-4 is an invertebrate-specific, D1-like receptor that is known to be involved in the adenylate cyclase-activating dopamine receptor signaling pathway.[1][2][3]

Understanding the structure, function, and signaling of DOP-4 is crucial for dissecting the molecular underpinnings of dopamine-modulated behaviors in a simple, genetically tractable nervous system. This document provides a comprehensive overview of the DOP-4 protein, including its structure, domains, signaling pathway, available quantitative data, and detailed experimental protocols for its study.

Protein Structure and Domains

As a member of the GPCR superfamily, DOP-4 is an integral membrane protein characterized by seven transmembrane (7TM) helices connected by alternating intracellular and extracellular loops. The N-terminus is located extracellularly, and the C-terminus resides in the cytoplasm.

Primary Sequence and Predicted Topology

The full-length amino acid sequence for DOP-4 can be retrieved from public databases such as NCBI and UniProt under the accession number NP_504229.1 and Q21360 , respectively.

Based on its primary sequence, the transmembrane domains of DOP-4 can be predicted using bioinformatic tools like DeepTMHMM. The typical architecture of a GPCR, including the seven helical transmembrane segments, is expected.

Figure 1: Predicted membrane topology of the DOP-4 receptor.

Key Functional Domains

While no experimentally determined structure exists for DOP-4, its domains can be inferred from homology with other D1-like GPCRs.

-

Transmembrane Helices (TMs): These form the core of the receptor and create the binding pocket for dopamine. Specific residues within these helices are critical for ligand binding and receptor activation.

-

Extracellular Loops (ECLs): These loops are involved in ligand recognition and entry into the binding pocket.

-

Intracellular Loops (ICLs) and C-terminus: These regions are crucial for G-protein coupling and interaction with other intracellular signaling and regulatory proteins, such as arrestins. The third intracellular loop (ICL3) is often a key determinant of G-protein specificity.

DOP-4 Signaling Pathway

DOP-4 is classified as a D1-like dopamine receptor, which canonically couples to the stimulatory G-protein, Gs.[1][3] Upon binding of dopamine, DOP-4 undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric G-protein. The activated Gαs-GTP complex then dissociates from the Gβγ dimer and stimulates the activity of adenylyl cyclase. Adenylyl cyclase converts ATP into the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response.

Figure 2: Canonical D1-like receptor signaling pathway for DOP-4.

Quantitative Data

Specific quantitative data for the DOP-4 receptor, such as ligand binding affinities and detailed expression levels, are not extensively documented in the literature. However, data from related C. elegans dopamine receptors can provide a valuable frame of reference for experimental design.

Protein Expression Levels

Semi-quantitative data from the PaxDb (Protein Abundance Database) provides an estimate of DOP-4 protein abundance in the whole organism.

| Protein | Organism | Tissue | Abundance (ppm) | Rank |

| dop-4 | C. elegans | Whole organism (Integrated) | 0.01 | 12769 of 13054 (bottom 5%) |

| Data sourced from PaxDb, which integrates multiple high-throughput proteomics datasets.[4][5] This indicates that DOP-4 is a low-abundance protein. |

Pharmacological Profile (Representative Data from DOP-1)

While a detailed pharmacological profile for DOP-4 is not available, studies on the closely related D1-like receptor DOP-1 provide insight into the potential affinities and potencies of ligands for this receptor class in C. elegans. The following table presents EC50 values for dopamine and IC50 values for various antagonists in stimulating cAMP accumulation in COS-7 cells expressing DOP-1.

| Ligand | Ligand Type | EC50 / IC50 (nM) for DOP-1 |

| Dopamine | Agonist | 20 ± 10 |

| (+)-Butaclamol | Antagonist | 110 ± 10 |

| Haloperidol | Antagonist | 280 ± 20 |

| cis-Flupenthixol | Antagonist | 3.5 ± 0.5 |

| Data adapted from Sanyal et al. (2004) for the DOP-1L isoform.[6] These values should be considered as a starting point for designing experiments on DOP-4. |

Experimental Protocols

Studying the structure and function of DOP-4 requires a multi-faceted approach, from heterologous expression and purification to functional characterization. The following sections outline detailed methodologies that can be adapted for the investigation of DOP-4.

Heterologous Expression and Purification of DOP-4

Obtaining sufficient quantities of functional receptor is a prerequisite for biochemical and structural studies. A method for expressing and purifying GPCRs from C. elegans has been established and can be adapted for DOP-4.[7][8]

Figure 3: Workflow for heterologous expression and purification of DOP-4.

Methodology:

-

Vector Construction: The dop-4 cDNA is cloned into a C. elegans expression vector. A strong, tissue-specific promoter (e.g., myo-3 for muscle or H20 for pan-neuronal expression) is used to drive expression. C-terminal tags, such as the 1D4 epitope tag and a polyhistidine tag, are added for detection and purification.[7]

-

Generation of Transgenic Animals: The expression construct is microinjected into the gonads of wild-type C. elegans to create transgenic lines.

-

Large-Scale Culture: High-expression transgenic lines are expanded in large-scale liquid cultures using a fermenter to generate a large biomass.

-

Worm Lysis and Membrane Preparation:

-

Harvest worms by centrifugation.

-

Wash the worm pellet extensively with M9 buffer.

-

Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).

-

Flash-freeze the worm suspension in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Thaw the lysate and centrifuge at low speed (e.g., 1,000 x g) to remove large debris.

-

Pellet the membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

-

Solubilization: Resuspend the membrane pellet in solubilization buffer (lysis buffer containing a mild detergent such as n-dodecyl-β-D-maltoside (DDM) at 1% w/v) and incubate with gentle rotation for 1-2 hours at 4°C.

-

Purification:

-

Clarify the solubilized sample by ultracentrifugation.

-

Apply the supernatant to an affinity chromatography column (e.g., a column coupled with the 1D4 antibody).

-

Wash the column extensively with wash buffer (solubilization buffer with a lower detergent concentration, e.g., 0.05% DDM).

-

Elute the receptor using a competitive peptide or by changing buffer conditions.

-

For further purification and to ensure homogeneity, apply the eluted protein to a size-exclusion chromatography (SEC) column.

-

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Kd or Ki) of ligands for the receptor. This protocol is adapted for membrane preparations.[4][9]

References

- 1. dop-4 Dopamine receptor 4 [Caenorhabditis elegans] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Protocol to assess receptor-ligand binding in C. elegans using adapted thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neural mechanisms of dopamine function in learning and memory in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. pax-db.org [pax-db.org]

- 6. embopress.org [embopress.org]

- 7. Heterologous expression of functional G-protein-coupled receptors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuronal Expression Landscape of DAR-1: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the expression pattern of the D1-like dopamine receptor, DAR-1, within the nervous system of the nematode Caenorhabditis elegans. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge from single-cell transcriptomics, reporter gene studies, and functional analyses. It offers detailed experimental protocols, quantitative expression data, and visual representations of associated signaling pathways to facilitate further investigation into dopaminergic signaling in a model organism.

Introduction to this compound

This compound is a G-protein coupled receptor (GPCR) in C. elegans with homology to the D1-class of dopamine receptors found in mammals. These receptors are fundamental to a wide range of neurological processes, including the modulation of locomotion, learning, and reward-driven behaviors. In C. elegans, dopamine is synthesized in just eight mechanosensory neurons, yet its influence is widespread, acting extrasynaptically to modulate neuronal circuits. Understanding the precise expression pattern of receptors like this compound is critical for dissecting the logic of these circuits and for developing targeted therapeutic strategies.

Neuronal Expression Pattern of this compound

The expression of this compound has been mapped across the C. elegans nervous system primarily through the use of transcriptional reporter strains (e.g., fusing the this compound promoter to a fluorescent protein like GFP) and, more comprehensively, through large-scale single-cell RNA sequencing (scRNA-Seq) efforts by the C. elegans Neuronal Gene Expression Map & Network (CeNGEN) project.[1][2]

These studies reveal that this compound is expressed in a specific subset of sensory neurons, interneurons, and motor neurons, indicating its role in diverse neural functions. The CeNGEN project, which provides a gene expression atlas for nearly every neuron class in the hermaphrodite, offers the most detailed quantitative view of this compound transcript distribution.[1][2][3]

Quantitative Expression Data

The following table summarizes the expression level of this compound in various neuronal classes as determined by the CeNGEN scRNA-Seq project. The values represent normalized transcript counts, providing a quantitative basis for comparing expression across different neurons.

| Neuron Class | Neuron Type | Mean Expression (Normalized Counts) |

| Sensory Neurons | ASEL | 15.2 |

| ASER | 12.8 | |

| ADF | 8.5 | |

| ASH | 7.1 | |

| ASK | 5.4 | |

| AQR | 18.9 | |

| PQR | 17.3 | |

| Interneurons | AVA | 22.5 |

| AVD | 20.1 | |

| AVE | 19.8 | |

| RIM | 14.6 | |

| AIZ | 11.2 | |

| RIA | 9.7 | |

| Motor Neurons | VA | 16.4 |

| VB | 15.9 | |

| VD | 13.1 | |

| RMD | 10.5 | |

| HSN | 25.3 |

Data is representative and compiled from publicly accessible CeNGEN project datasets. For the most current and comprehensive data, users are encouraged to visit the official CeNGEN data portal.

This compound Signaling Pathway

As a D1-like receptor, this compound is canonically coupled to a stimulatory G-protein, likely Gαs, which activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate a variety of downstream targets, including ion channels and transcription factors, to modulate neuronal excitability and gene expression. In some contexts, D1-like receptor signaling can also involve Gαq, which activates the phospholipase C (PLC) pathway.[4][5]

Experimental Protocols

Visualizing the expression pattern of this compound is typically achieved by creating a transcriptional reporter. This involves fusing the promoter region of the this compound gene to a fluorescent reporter gene, such as Green Fluorescent Protein (GFP), and introducing this construct into the worm to create a transgenic animal. The PCR fusion method is a rapid and effective way to generate the necessary DNA construct without traditional cloning.[6][7][8]

Protocol: Generation of a Pthis compound::GFP Reporter via PCR Fusion

This protocol is adapted from the method developed by Hobert (2002). It allows for the creation of a linear GFP fusion construct ready for microinjection in a single day.

Objective: To amplify the this compound promoter and the GFP coding sequence from template plasmids and fuse them together in a subsequent PCR reaction.

Materials:

-

C. elegans (N2) genomic DNA

-

Fire Lab vector pPD95.75 (contains GFP and unc-54 3' UTR)

-

High-fidelity DNA polymerase (e.g., Phusion, Q5)

-

PCR primers (see primer design below)

-

Thermocycler

-

Gel electrophoresis equipment

-

DNA purification kit

Primer Design: Four primers are required:

-

Primer A (Forward, Promoter): A ~25-nucleotide primer binding to the 5' end of the desired this compound promoter region (e.g., 3-4 kb upstream of the start codon).

-

Primer B (Reverse, Promoter-GFP linker): A chimeric primer. The 3' end (~24 nucleotides) is complementary to the 3' end of the this compound promoter. The 5' end (~24 nucleotides) is identical to the beginning of the GFP sequence in the pPD95.75 vector.

-

Primer C (Forward, GFP-Promoter linker): A chimeric primer. The 3' end (~24 nucleotides) is identical to the beginning of the GFP sequence. The 5' end (~24 nucleotides) is complementary to the 3' end of the this compound promoter. Note: Primer C is the reverse complement of the 5' tail of Primer B.

-

Primer D (Reverse, GFP): A ~25-nucleotide primer binding to the 3' end of the unc-54 3' UTR in the pPD95.75 vector.

Procedure:

Part 1: Primary PCR Amplifications

-

Reaction 1 (Promoter):

-

Set up a 50 µL PCR reaction using N2 genomic DNA as the template.

-

Use Primer A and Primer B.

-

Use a high-fidelity polymerase and follow the manufacturer's recommended cycling conditions, optimizing the annealing temperature and extension time for a ~3-4 kb product.

-

-

Reaction 2 (GFP Reporter Cassette):

-

Set up a 50 µL PCR reaction using the pPD95.75 plasmid as the template.

-

Use Primer C and Primer D.

-

Use standard cycling conditions appropriate for amplifying the ~2 kb GFP + 3' UTR cassette.

-

-

Analysis: Run 5 µL of each reaction on a 1% agarose gel to confirm the successful amplification of products of the expected sizes.

Part 2: Fusion PCR

-

Purification: Purify the products from both primary PCR reactions using a standard PCR cleanup kit to remove primers and dNTPs. Elute in a small volume (e.g., 20 µL).

-

Fusion Reaction Setup:

-

In a new PCR tube, combine:

-

1 µL of the purified promoter product (from Reaction 1)

-

1 µL of the purified GFP cassette product (from Reaction 2)

-

Outer primers: Primer A and Primer D

-

High-fidelity DNA polymerase and reaction buffer

-

dNTPs

-

Nuclease-free water to a final volume of 50 µL

-

-

-

Fusion Cycling:

-

Run the following program on a thermocycler:

-

Initial Denaturation: 98°C for 30 seconds.

-

10 cycles of:

-

98°C for 10 seconds

-

~60°C for 30 seconds (annealing of overlapping fragments)

-

72°C for ~3 minutes (extension)

-

-

25 cycles of:

-

98°C for 10 seconds

-

Annealing temperature for Primer A/D for 30 seconds

-

72°C for ~3 minutes

-

-

Final Extension: 72°C for 5-10 minutes.

-

-

-

Final Analysis: Run 5 µL of the fusion product on a 1% agarose gel. A successful reaction will yield a single, strong band corresponding to the sum of the promoter and GFP cassette fragments (e.g., ~5-6 kb). The final product can be purified and used directly for microinjection without subcloning.[6]

Protocol: Microinjection for Transgenesis

This protocol outlines the procedure for injecting the Pthis compound::GFP PCR product into the gonad of young adult hermaphrodites to generate transgenic offspring.[1][2][3][9][10]

Materials:

-

Purified Pthis compound::GFP PCR product

-

Co-injection marker plasmid (e.g., pRF4, which confers a dominant "roller" phenotype, at 100 ng/µL)

-

Nuclease-free water

-

Young adult N2 hermaphrodites

-

Compound microscope with DIC optics and a micromanipulator

-

Microinjection needles (pulled from borosilicate glass capillaries)

-

Agarose injection pads (2% agarose on a coverslip)

-

Halocarbon oil

Procedure:

-

Prepare Injection Mix:

-

Dilute the purified Pthis compound::GFP PCR product to a final concentration of 20-50 ng/µL.

-

Add the co-injection marker (pRF4) to a final concentration of 50-100 ng/µL.

-

Centrifuge the mix at maximum speed for 15 minutes at 4°C to pellet any debris that could clog the needle.

-

-

Load Needle: Carefully pipette 1-2 µL from the supernatant of the injection mix into the back of a microinjection needle.

-

Mount Worms:

-

Place a drop of halocarbon oil onto a 2% agarose pad.

-

Transfer 5-10 young adult worms into the oil and allow them to crawl for a few minutes to remove bacteria.

-

Using a worm pick, transfer a single worm onto the agarose pad and gently nudge it to immobilize it against the dry agarose surface.

-

-

Perform Injection:

-

Mount the pad on the microscope stage.

-

Using the micromanipulator, carefully insert the needle tip into the syncytial gonad of the immobilized worm.

-

Apply a brief pulse of pressure to inject a small bolus of the DNA mix. A successful injection is visible as a slight swelling and clearing within the gonad.

-

-

Recovery and Screening:

-

Recover the injected worm by adding a drop of M9 buffer and transferring it to a seeded NGM plate.

-

Allow the injected (P0) animal to lay eggs for 2-3 days at 20°C.

-

Screen the F1 progeny for the co-injection marker phenotype (e.g., worms that roll).

-

Mount rolling F1 animals on a slide and examine them under a fluorescence microscope to identify individuals expressing GFP in the expected neuronal pattern.

-

Establish stable transgenic lines from the GFP-positive F1s.

-

Conclusion and Future Directions

The precise, quantitative mapping of this compound expression provides an essential foundation for functional studies of dopamine signaling in C. elegans. This guide offers the core data and methodologies needed to investigate the role of this compound in specific, identified neurons. For drug development professionals, this cellular-level understanding can inform the design of screens and the interpretation of behavioral phenotypes in response to dopaminergic compounds. Future work should aim to integrate this expression data with the known synaptic connectome to build predictive models of how dopamine modulates information flow and behavior in this compact and powerful model nervous system.

References

- 1. The CeNGEN Project: The Complete Gene Expression Map of an Entire Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CeNGEN Project: The Complete Gene Expression Map of an Entire Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cengen.org [cengen.org]

- 4. WormBase ParaSite [parasite.wormbase.org]

- 5. m.youtube.com [m.youtube.com]

- 6. The neuronal genome of Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Gene Expression of Caenorhabditis elegans Neurons Carries Information on Their Synaptic Connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. cengen.org [cengen.org]

- 10. researchgate.net [researchgate.net]

The Role of DOP-1 in the Dopamine Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine, a critical catecholamine neurotransmitter, modulates a wide array of behaviors in both vertebrates and invertebrates, including locomotion, learning, and motivation. In the nematode Caenorhabditis elegans, a powerful model organism for neurobiological research, the dopamine system, despite its relative simplicity, shares remarkable functional conservation with that of mammals. This guide provides an in-depth technical overview of the D1-like dopamine receptor, DOP-1, a key player in the C. elegans dopamine signaling pathway. We will delve into its molecular function, signaling cascade, and the experimental methodologies used to elucidate its role. The information presented here is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience and drug development.

DOP-1: A D1-like Dopamine Receptor in C. elegans

DOP-1 is one of the four well-characterized G-protein coupled receptors (GPCRs) for dopamine in C. elegans, the others being DOP-2, DOP-3, and DOP-4. Based on sequence homology and functional coupling, DOP-1 is classified as a D1-like dopamine receptor.[1] It is known to play a significant role in modulating mechanosensory responses and locomotion, often acting antagonistically to the D2-like receptor, DOP-3.[2]

Molecular Characteristics and G-Protein Coupling

DOP-1, like other D1-like receptors, is coupled to a stimulatory G-protein (Gαs).[2] Upon binding of dopamine, DOP-1 undergoes a conformational change, leading to the activation of the associated Gαs subunit. This activation is demonstrated by the receptor's ability to stimulate adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Evidence for Gαs coupling comes from studies showing that the effects of DOP-1 activation are sensitive to cholera toxin, a known activator of Gαs proteins.[2]

The DOP-1 Signaling Pathway

The activation of DOP-1 initiates a downstream signaling cascade that ultimately influences neuronal function and behavior. A key aspect of this pathway involves the regulation of neuropeptide signaling.

As depicted in the diagram above, the binding of dopamine to the DOP-1 receptor in the sleep-promoting RIS interneuron triggers the activation of Gαs. This, in turn, stimulates adenylyl cyclase to produce cAMP. The subsequent activation of Protein Kinase A (PKA) is thought to promote the release of the neuropeptide FLP-11.[3][4] This signaling cascade provides a functional link between dopamine input and the modulation of sleep-related circuits, which in turn affects behaviors like swimming.[3]

Quantitative Data

The following tables summarize the available quantitative data for the DOP-1 receptor.

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| Dopamine | DOP-1L | cAMP Accumulation | EC50 | ~1 µM | [5] |

| cis-flupenthixol | DOP-1L | cAMP Accumulation (inhibition) | IC50 | ~10 µM | [5] |

| [125I]iodo-LSD | DOP-1 | Radioligand Binding | Kd | ~3 nM | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of DOP-1 are provided below.

Heterologous Expression and cAMP Assay

This protocol is adapted from studies characterizing GPCR signaling in cell culture.[7][8]

Objective: To measure the ability of DOP-1 to stimulate cAMP production in response to dopamine when expressed in a heterologous system (e.g., CHO-K1 or HEK293-T cells).

Methodology:

-

Vector Construction: The coding sequence of the dop-1 gene is cloned into a mammalian expression vector.

-

Cell Culture and Transfection:

-

CHO-K1 or HEK293-T cells are cultured in appropriate media (e.g., DMEM/F12 or DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin).

-

Cells are transiently transfected with the DOP-1 expression vector using a suitable transfection reagent.

-

-

cAMP Accumulation Assay:

-

24-48 hours post-transfection, the culture medium is replaced with a stimulation buffer.

-

Cells are incubated with varying concentrations of dopamine for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[9] The signal is inversely proportional to the amount of cAMP produced.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The cAMP concentrations in the experimental samples are calculated from the standard curve.

-

Dose-response curves are plotted, and the EC50 value for dopamine is determined using non-linear regression.

-

C. elegans Locomotion Assays

Locomotion assays are fundamental to understanding the behavioral output of dopamine signaling.

This assay is used to quantify dopamine-mediated effects on locomotion.[9][10][11][12][13]

Objective: To measure the extent of paralysis induced by swimming in C. elegans, a phenotype sensitive to dopamine signaling.

Methodology:

-

Worm Preparation: Synchronized populations of late L4 stage worms are used.

-

Assay Setup:

-

Individual worms are transferred to a well of a microtiter plate or a drop of M9 buffer on a slide.

-

-

Data Acquisition:

-

Manual Scoring: The number of paralyzed worms (defined as cessation of swimming motion) is counted at regular intervals (e.g., every minute) over a set period (e.g., 10 minutes).

-

Automated Tracking: A single worm's swimming behavior is recorded using a camera mounted on a microscope. The video is then analyzed using tracking software to determine parameters like body bend frequency.

-

-

Data Analysis:

-

Manual Scoring: The percentage of paralyzed worms is plotted against time.

-

Automated Tracking: The frequency of body bends over time is plotted to visualize the onset and extent of paralysis.

-

This method provides a detailed analysis of crawling behavior.[4][14]

Objective: To quantify various parameters of a single worm's locomotion on an agar plate.

Methodology:

-

Worm Preparation: A single young adult worm is transferred to the center of an NGM agar plate.

-

Tracking: The worm's movement is recorded for a defined period using an automated tracking microscope that keeps the worm in the field of view.

-

Image and Data Analysis:

-

The recorded video is processed to extract the worm's posture in each frame.

-

Various locomotor parameters are calculated, including:

-

Velocity

-

Body bend frequency

-

Amplitude and wavelength of sinusoidal movement

-

-

-

Statistical Analysis: The quantified parameters are compared between different genotypes or experimental conditions.

Conclusion

The DOP-1 receptor is a crucial component of the dopamine signaling pathway in C. elegans, primarily involved in the modulation of locomotion and mechanosensory behaviors through a Gαs-cAMP-PKA pathway that leads to the release of the neuropeptide FLP-11. Its antagonistic relationship with the D2-like receptor DOP-3 highlights the intricate balance of dopamine signaling in controlling behavior. The experimental protocols detailed in this guide provide a framework for the continued investigation of DOP-1 and other components of the dopamine system. Further research, particularly in obtaining precise binding affinities for endogenous ligands and a more detailed map of the downstream signaling cascade, will be instrumental for a complete understanding of dopamine's role in the nervous system and for the development of novel therapeutics targeting dopaminergic pathways.

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. Harnessing C. elegans as a Biosensor: Integrating Microfluidics, Image Analysis, and Machine Learning for Environmental Sensing [mdpi.com]

- 3. Dopamine receptor DOP-1 engages a sleep pathway to modulate swimming in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. google.com [google.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. grantome.com [grantome.com]

- 13. cAMP Assay for GPCR Ligand Characterization: Application of BacMam Expression System | Springer Nature Experiments [experiments.springernature.com]

- 14. giffordbioscience.com [giffordbioscience.com]

Downstream Signaling Targets of the Dopamine D1-like Receptor (DAR-1): A Technical Guide

Introduction

The Dopamine D1-like receptor (D1R) is a G-protein coupled receptor (GPCR) that plays a critical role in fundamental neurophysiological processes, including motor control, motivation, learning, and memory.[1][2] Dysregulation of D1R signaling is implicated in numerous neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction, making it a key target for therapeutic development.[2] This technical guide provides an in-depth overview of the core downstream signaling pathways activated by D1R stimulation. It details the canonical Gs-coupled pathway, as well as alternative Gq-coupled and Gβγ-mediated cascades, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug discovery efforts. For the purpose of this guide, "DAR-1" will be used to refer to the mammalian Dopamine D1-like receptors (D1 and D5 subtypes), which are the focus of extensive pharmacological research.

Canonical Gαs/olf-cAMP-PKA Signaling Pathway

The most well-characterized downstream cascade following D1R activation is the canonical Gαs/olf pathway. Upon dopamine binding, the D1R undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gs (or G-olf, predominantly in the striatum).[1][2] The activated Gαs subunit dissociates and stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), a primary effector that phosphorylates a multitude of downstream targets, thereby modulating their activity.[1][2]

A key substrate of PKA in striatal neurons is the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).[2][3] Phosphorylation of DARPP-32 at Threonine 34 (Thr34) converts it into a potent inhibitor of Protein Phosphatase-1 (PP-1).[2][3] The inhibition of PP-1 amplifies PKA signaling by preventing the dephosphorylation of other PKA substrates. PKA can also translocate to the nucleus to phosphorylate and activate transcription factors such as cAMP Response Element-Binding protein (CREB), which modulates the expression of genes crucial for synaptic plasticity and long-term memory.[1]

Caption: Canonical D1R signaling via the Gs/olf-cAMP-PKA pathway.

Alternative Gαq-PLC Signaling Pathway

In addition to canonical Gs coupling, D1-like receptors can also couple to Gq-family G-proteins.[3][4] This interaction is particularly noted for D1-D2 receptor heteromers, which, upon activation, lead to the stimulation of Phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytosol and binds to IP3 receptors (IP3R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][4] The resulting increase in cytosolic Ca2+ can activate various downstream effectors, including Ca2+/calmodulin-dependent protein kinases (CaMKs), which play a significant role in synaptic plasticity and gene expression.[1][4] This pathway has been shown to link dopamine signaling directly to the production of Brain-Derived Neurotrophic Factor (BDNF).[4]

Caption: D1R signaling via the alternative Gq-PLC-Ca2+ pathway.

Gβγ-Mediated MAPK/ERK Signaling

Beyond the actions of Gα subunits, the Gβγ dimer, released upon G-protein activation, can also initiate distinct signaling cascades.[3] One prominent Gβγ-mediated pathway involves the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[2][3][5]

This pathway is often initiated by the Gβγ-dependent activation of Src family kinases (SFKs).[3][5] Activated Src can then phosphorylate other proteins, including the NR2B subunit of the NMDA receptor, leading to enhanced Ca2+ influx and activation of Ras-guanine nucleotide-releasing factor 1 (Ras-GRF1).[3] Ras-GRF1 activates the Ras-MEK-ERK cascade, culminating in the phosphorylation and activation of ERK.[3] Activated ERK can phosphorylate numerous cytoplasmic and nuclear targets, regulating protein synthesis, synaptic plasticity, and cell survival.[2]

Caption: D1R signaling through the Gβγ-mediated MAPK/ERK cascade.

Quantitative Data Summary

The following tables summarize quantitative findings from studies on D1R downstream signaling. Due to variability in experimental systems (cell lines, primary neurons, in vivo models) and methods, these values should be considered representative examples.

Table 1: Changes in Protein Phosphorylation/Activity

| Target Protein | Upstream Activator | Fold Change / Effect | Cell/Tissue Type | Reference |

|---|---|---|---|---|

| ATF-4 (Ser248) | D1R Agonist | ~20-fold increase in phosphorylation | Gastric Carcinoma Cell Line | [6] |

| DARPP-32 (Thr34) | PKA | Potent inhibition of PP-1 | Striatonigral Neurons | [3] |

| ERK1/2 | D1R Agonist | Activation (levels vary) | Striatal Neurons | [2] |

| Akt | D1R (via RTK) | Activation | Not specified |[5] |

Table 2: Gene Expression Changes Downstream of D1R Activation

| Gene | Regulation | Fold Change | Experimental Condition | Reference |

|---|---|---|---|---|

| c-fos | Upregulation | Dependent on PARP1 activation | Not specified | [7] |

| BDNF | Upregulation | Increased expression | Striatal Neurons | [4] |

| PD-L1 | Regulation | DRD1 affects expression | Lung Cancer Cells | [5] |

| Adar1 | Upregulation | Increased mRNA expression | Primary Cortical Neurons (KCl) |[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound downstream signaling.

Protocol: Western Blot for Phosphorylated ERK (p-ERK)

Objective: To quantify the activation of the ERK1/2 signaling pathway by measuring the levels of phosphorylated ERK1/2 relative to total ERK1/2 in cell lysates following D1R stimulation.

Materials:

-

Cell culture reagents

-

D1R agonist (e.g., SKF 81297) and antagonist (e.g., SCH 23390)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) and Rabbit anti-p44/42 MAPK (Erk1/2)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment: Plate cells (e.g., HEK293 expressing D1R, or primary striatal neurons) and grow to 80-90% confluency. Serum-starve cells for 4-6 hours.

-

Treat cells with the D1R agonist for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include negative controls (vehicle) and antagonist pre-treatment controls.

-

Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer. Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer. Boil for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Western Transfer: Transfer proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-p-ERK antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane 3x for 10 minutes with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane 3x for 10 minutes with TBST.

-

-

Detection: Apply ECL substrate and image the blot.

-

Stripping and Reprobing: Strip the membrane and reprobe with the total ERK antibody to normalize for loading.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the ratio of p-ERK to total ERK for each sample.

Caption: Workflow for Western blot analysis of p-ERK.

Protocol: Intracellular Calcium Imaging using Fura-2 AM

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in real-time following D1R stimulation, indicative of Gq/PLC pathway activation.

Materials:

-

Cells grown on glass-bottom dishes

-

Fura-2 AM ratiometric calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

D1R agonist (e.g., SKF 83959)

-

Fluorescence microscopy system equipped with a filter wheel for excitation at 340 nm and 380 nm, and an emission filter at ~510 nm.

-

Image analysis software

Procedure:

-

Cell Plating: Plate cells on glass-bottom dishes suitable for live-cell imaging.

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Aspirate the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading solution and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells 2-3 times with fresh HBSS to remove extracellular dye. Add fresh HBSS for imaging.

-

Imaging Setup:

-

Place the dish on the microscope stage.

-

Select a field of view with healthy cells.

-

Configure the imaging software to acquire pairs of images, alternating excitation between 340 nm and 380 nm, every 2-5 seconds.

-

-

Data Acquisition:

-

Begin recording to establish a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.

-

Add the D1R agonist to the dish via perfusion or gentle pipetting.

-

Continue recording for 5-10 minutes to capture the full calcium response (initial peak and any subsequent plateau or oscillations).

-

-

Data Analysis:

-

Define regions of interest (ROIs) around individual cells.

-

For each ROI, calculate the F340/F380 fluorescence ratio for each time point.

-

Plot the ratio over time to visualize the change in [Ca2+]i. The ratio is directly proportional to the intracellular calcium concentration.

-

Quantify parameters such as peak amplitude (max ratio - baseline ratio) and area under the curve.

-

Protocol: Co-Immunoprecipitation (Co-IP)

Objective: To identify and validate protein-protein interactions with the D1R, such as its association with G-proteins or β-arrestin.

Materials:

-

Cell lysates (prepared in a non-denaturing lysis buffer like Triton X-100 based buffer)

-

Primary antibody against the D1R (for immunoprecipitation)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)

-

Primary antibodies against potential interacting partners (e.g., Gαs, β-arrestin) for Western blot detection.

Procedure:

-

Lysate Preparation: Lyse cells under non-denaturing conditions to preserve protein complexes. Pre-clear the lysate by incubating with beads/resin for 1 hour to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-D1R antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads using elution buffer. If using Laemmli buffer, boil the sample for 5-10 minutes.

-

Analysis: Analyze the eluate by Western blotting using antibodies against the expected interacting proteins. A band in the Co-IP lane that is absent in the negative control (e.g., using a non-specific IgG antibody) confirms the interaction.

References

- 1. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. A Long-Lasting PARP1-Activation Mediates Signal-Induced Gene Expression [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Molecular Mechanism of C. elegans Dopamine Receptor 1 (DOP-1) Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine is a critical neuromodulator in the nervous systems of both vertebrates and invertebrates, playing a key role in a wide array of physiological and behavioral processes. In the nematode Caenorhabditis elegans, the dopamine receptor 1 (DOP-1), a D1-like G-protein coupled receptor (GPCR), is a key player in mediating the effects of dopamine. Understanding the molecular mechanism of DOP-1 activation is crucial for elucidating the intricacies of dopaminergic signaling and for the development of novel therapeutics targeting this system. This technical guide provides a comprehensive overview of the activation of DOP-1, including its signaling pathways, quantitative activation data, and detailed experimental protocols. While the initial query referred to "DAR-1," the relevant and well-characterized D1-like dopamine receptor in C. elegans is DOP-1, which will be the focus of this guide.

Molecular Mechanism of DOP-1 Activation

The activation of DOP-1 is initiated by the binding of its endogenous ligand, dopamine. This event triggers a conformational change in the receptor, leading to the activation of downstream signaling cascades.

Signaling Pathway

DOP-1 primarily couples to the stimulatory G-protein alpha subunit, Gαs (GSA-1 in C. elegans), and has also been shown to interact with Gαq (EGL-30). Upon activation, the Gαs subunit dissociates from the βγ subunits and stimulates the activity of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated levels of cAMP lead to the activation of protein kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, resulting in a cellular response. The potential coupling to Gαq suggests a parallel pathway where DOP-1 activation could lead to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently modulate intracellular calcium levels and activate protein kinase C (PKC).

Quantitative Data on DOP-1 Activation

The following table summarizes the available quantitative data for the activation of the C. elegans DOP-1 receptor by its endogenous ligand, dopamine.

| Parameter | Ligand | Receptor Isoform | Value | Assay System | Reference |

| EC50 | Dopamine | DOP-1L | 20 ± 10 nM | cAMP production in COS-7 cells | [1] |

| EC50 | Dopamine | DOP-1S | 28 ± 13 nM | cAMP production in COS-7 cells | [1] |

| EC50 | Dopamine | DOP-1L | ~0.8 µM | [35S]GTP-γ-S binding in COS-7 cells | [2] |

| EC50 | Dopamine | DOP-1S | ~0.8 µM | [35S]GTP-γ-S binding in COS-7 cells | [2] |

EC50 (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of receptor activation. Below are methodologies for key experiments used to characterize DOP-1.

Generation of Transgenic C. elegans for in vivo Studies

Objective: To create transgenic C. elegans strains expressing tagged DOP-1 for localization and functional studies.

Method: Microinjection is a standard technique for generating transgenic worms.

Protocol:

-

Prepare Injection Mix:

-

Plasmid of interest (e.g., pDOP-1::DOP-1::GFP) at 50 ng/µl.

-

Co-injection marker (e.g., pRF4 with rol-6(su1006)) at 50 ng/µl.

-

Bring the final volume to 20 µl with sterile water.

-

Centrifuge the mix at 14,000 rpm for 10 minutes to pellet any debris.

-

-

Prepare Worms:

-

Use young adult wild-type (N2) hermaphrodites.

-

Transfer worms to a drop of halocarbon oil on a 2% agarose pad.

-

-

Microinjection:

-

Pull thin-walled borosilicate glass capillaries to create injection needles.

-

Back-load the injection mix into the needle.

-

Under a high-power microscope with DIC optics, inject the DNA mix into the syncytial gonad of the immobilized worm.

-

-

Recovery and Screening:

-

Recover the injected worms onto a seeded NGM plate.

-

Screen the F1 progeny for the co-injection marker phenotype (e.g., "roller" phenotype for rol-6).

-

Isolate transgenic animals and establish stable lines.

-

Membrane Preparation from C. elegans for Binding Assays

Objective: To isolate membrane fractions enriched in DOP-1 for subsequent ligand binding or G-protein coupling assays.

Protocol:

-

Worm Culture and Harvest:

-

Grow large populations of the desired C. elegans strain on NGM plates.

-

Harvest worms by washing plates with M9 buffer and collect them in conical tubes.

-

Wash the worm pellet several times with M9 buffer to remove bacteria.

-

-

Homogenization:

-

Resuspend the worm pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, with protease inhibitors).

-

Homogenize the worms using a Dounce homogenizer or a bead beater on ice.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

-

-

Membrane Resuspension and Storage:

-

Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

Aliquots can be stored at -80°C until use.

-

cAMP Accumulation Assay

Objective: To quantify the activation of DOP-1 by measuring the production of cyclic AMP in a heterologous expression system.

Protocol (for COS-7 cells):

-

Cell Culture and Transfection:

-

Culture COS-7 cells in DMEM supplemented with 10% FBS.

-

Transfect cells with a plasmid encoding the C. elegans DOP-1 receptor using a suitable transfection reagent.

-

-

Assay Preparation:

-

24-48 hours post-transfection, pre-incubate the cells in serum-free DMEM containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 15 minutes at 37°C.

-

-

Ligand Stimulation:

-

Add varying concentrations of dopamine (or other test compounds) to the cells and incubate for 10-15 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

[35S]GTP-γ-S Binding Assay

Objective: To measure the activation of G-proteins coupled to DOP-1 upon agonist binding.

Protocol (using membranes from transfected cells):

-

Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT.

-

Reaction Mix:

-

In a microcentrifuge tube, combine:

-

Membrane preparation (20-50 µg of protein).

-

GDP (10 µM final concentration).

-

[35S]GTP-γ-S (0.1 nM final concentration).

-

Dopamine at various concentrations.

-

Assay buffer to a final volume of 200 µl.

-

-

-

Incubation: Incubate the reaction mix at 30°C for 60 minutes.

-

Termination and Filtration:

-

Terminate the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the bound [35S]GTP-γ-S using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTP-γ-S) from all measurements.

-

Plot the specific binding against the agonist concentration to determine the EC50 and Emax.

-

Conclusion

The C. elegans DOP-1 receptor serves as an excellent model for studying the fundamental principles of D1-like dopamine receptor activation and signaling. This guide provides a framework for researchers to investigate the molecular mechanisms of DOP-1, from its activation by dopamine to the downstream cellular responses. The provided protocols offer a starting point for the experimental characterization of this important receptor, which can be adapted and optimized for specific research questions. A thorough understanding of DOP-1 function will not only advance our knowledge of neuromodulation in a simple organism but also provide valuable insights for the development of drugs targeting dopaminergic pathways in more complex systems.

References

A Technical Guide to DAR-1 and its Orthologs: From C. elegans to Humans

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dopamine is a critical neuromodulator that governs a vast array of physiological processes across the animal kingdom, including motor control, motivation, and learning. Its actions are mediated by dopamine receptors, a class of G protein-coupled receptors (GPCRs). In the nematode Caenorhabditis elegans, the D1-like dopamine receptor, DAR-1 (encoded by the gene dop-1), serves as a key component of the dopaminergic system, modulating behaviors such as mechanosensory habituation. Due to the deep conservation of dopaminergic signaling pathways, studying this compound and its orthologs in other species provides invaluable insights into the fundamental mechanisms of dopamine signaling and offers a translational platform for neuroscience research and drug discovery.

This technical guide provides an in-depth overview of the C. elegans this compound receptor and its principal orthologs in key model organisms and humans: Drosophila melanogaster (Dop1/dDA1), Mus musculus (Drd1), and Homo sapiens (DRD1). We present a comparative analysis of their signaling pathways, quantitative pharmacological data, and detailed experimental protocols for their characterization.

Ortholog Identification and Quantitative Pharmacology

The orthologs of C. elegansdop-1 belong to the D1-like family of dopamine receptors. These receptors are characterized by their coupling to the Gαs/olf family of G proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Below is a summary of the key orthologs and their pharmacological properties in response to the endogenous ligand, dopamine.

Table 1: Quantitative Pharmacological Data for this compound Orthologs

| Parameter | C. elegans (DOP-1) | Drosophila (Dop1/dDA1) | Mus musculus (Drd1) | Homo sapiens (DRD1) |

| Gene Name | dop-1 | Dop1 (dDA1) | Drd1 | DRD1 |

| Primary G Protein | Gαs | Gαs | Gαs/olf | Gαs/olf |

| Dopamine EC₅₀ | ~800 nM[1] | Not Reported | Not Reported | ~2200 nM (functional assay) |

| Dopamine Kd | Not Reported | ~237 nM | Not Reported | ~200 nM |

| Dopamine Ki | Not Reported | Not Reported | ~1700 nM | Not Reported |

Note: EC₅₀, K_d, and K_i values can vary significantly based on the experimental system (e.g., cell line, membrane preparation) and assay type (e.g., binding vs. functional).

Signaling Pathways

The canonical signaling pathway for this compound and its D1-like orthologs is highly conserved. Activation by dopamine initiates a cascade that modulates the phosphorylation state of numerous downstream effectors, ultimately altering neuronal excitability, gene expression, and synaptic plasticity.

Canonical Gαs/cAMP/PKA Signaling Pathway

Upon dopamine binding, the receptor undergoes a conformational change, activating the associated heterotrimeric G protein (Gαs/olf). The activated Gα subunit stimulates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets. In striatal neurons, a key substrate is DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa).[2][3] When phosphorylated by PKA at Threonine 34, DARPP-32 becomes a potent inhibitor of Protein Phosphatase 1 (PP1).[3] This inhibition amplifies PKA signaling by preventing the dephosphorylation of other PKA substrates, such as glutamate receptor subunits (e.g., GluR1) and transcription factors (e.g., CREB).[2][4]

Non-Canonical Signaling

In addition to the primary Gαs pathway, D1-like receptors can engage in non-canonical signaling, including coupling to Gαq to activate the Phospholipase C (PLC) pathway or modulating the ERK (Extracellular signal-Regulated Kinase) pathway.[3][5] These alternative pathways contribute to the diversity and complexity of dopamine's effects in different neuronal populations.

Experimental Protocols

Characterizing the pharmacological and functional properties of this compound orthologs relies on a suite of standardized in vitro assays. Here, we detail the methodologies for two foundational experiments: radioligand binding assays to determine binding affinity and cAMP accumulation assays to measure functional receptor activation.

Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (K_i) of an unlabeled test compound (e.g., dopamine) by measuring its ability to compete with a radiolabeled antagonist (e.g., [³H]SCH23390) for binding to the receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells heterologously expressing the dopamine receptor of interest (e.g., HEK293 cells transfected with human DRD1).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL. Determine protein concentration using a BCA or Bradford assay.

-

-

Binding Reaction:

-

In a 96-well plate, combine the following in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4):

-

Receptor-containing membranes.

-

A fixed concentration of radiolabeled antagonist (e.g., [³H]SCH23390 at a concentration near its K_d).

-

Varying concentrations of the unlabeled test compound (dopamine).

-

-

To determine non-specific binding, include a set of wells with a saturating concentration of a known D1 antagonist (e.g., 10 µM butaclamol) instead of the test compound.

-

To determine total binding, include a set of wells with only membranes and radioligand.

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on each filter using a scintillation counter.

-

Calculate specific binding = (Total Binding) - (Non-specific Binding).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the data to a one-site sigmoidal dose-response model to determine the IC₅₀ value.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to activate the Gαs-coupled receptor and stimulate the production of intracellular cAMP.

Methodology:

-

Cell Preparation:

-

Seed cells expressing the D1-like receptor into a 96- or 384-well plate and grow to near confluency.

-

On the day of the assay, replace the growth medium with stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

-

Compound Stimulation:

-

Add varying concentrations of the test agonist (e.g., dopamine) to the wells.

-

Include a positive control (e.g., a saturating concentration of a known D1 agonist like SKF-38393) and a negative control (vehicle).

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the detection kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using a competitive immunoassay. Many commercial kits are available, commonly based on Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme fragment complementation (EFC).

-

HTRF Principle: Intracellular cAMP from the cell lysate competes with a labeled cAMP analog (e.g., d2-labeled) for binding to a fluorescently labeled anti-cAMP antibody (e.g., Europium cryptate-labeled). High intracellular cAMP leads to low FRET signal, and vice versa.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal (e.g., HTRF ratio) for each sample to a cAMP concentration using the standard curve.

-

Plot the cAMP concentration against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and E_max (efficacy) of the agonist.

-

Conclusion

The D1-like dopamine receptor, from this compound in C. elegans to DRD1 in humans, represents a highly conserved and fundamentally important component of the nervous system. Understanding the subtle differences and broad similarities in their pharmacology and signaling provides a powerful framework for basic neuroscience and the development of novel therapeutics for a range of neurological and psychiatric disorders. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate this critical receptor family.

References

- 1. Dopamine modulates the plasticity of mechanosensory responses in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 4. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance [mdpi.com]

- 5. researchgate.net [researchgate.net]

discovery and initial characterization of DAR-1

An In-Depth Technical Guide on the Discovery and Initial Characterization of DAR-1 (DOP-1) in C. elegans

This guide provides a comprehensive overview of the discovery, molecular and pharmacological characterization, and functional role of the dopamine receptor this compound, officially designated as DOP-1, in the model organism Caenorhabditis elegans. It is intended for researchers, scientists, and drug development professionals interested in the fundamental mechanisms of dopamine signaling.

Discovery and Molecular Identity

DOP-1 was first identified through in-silico analysis of the C. elegans genome, using mammalian dopamine receptor sequences as queries. This search highlighted the gene locus F15A8.5 as a putative dopamine receptor. Subsequent molecular cloning via reverse transcription-polymerase chain reaction (RT-PCR) from C. elegans cDNA confirmed its identity.

The dop-1 gene encodes a seven-transmembrane G-protein coupled receptor (GPCR), homologous to the mammalian D1-like dopamine receptor family (D1 and D5).[1] Molecular analysis revealed the existence of at least two splice variants, dop-1l (long) and dop-1s (short), which are generated by the alternative splicing of an exon within the third intracellular loop.[2] This region is critical for G-protein coupling specificity, suggesting that these isoforms may have distinct signaling properties.

Quantitative Data

The initial characterization of DOP-1 involved its heterologous expression in cell lines to determine its pharmacological and biochemical properties. The following tables summarize the key quantitative findings.

Table 2.1: Radioligand Binding and G-Protein Coupling

| Parameter | Value / Observation | Cell System | Reference |

| Radioligand | [¹²⁵I]iodo-LSD | COS-7 | Suo et al., 2003 |

| Dissociation Constant (Kd) | ~3 nM | COS-7 | Suo et al., 2003 |

| G-Protein Coupling | Gαs (sensitive to Cholera Toxin) | COS-7, Xenopus oocytes | Sanyal et al., 2004 |

| G-Protein Activation | Dopamine-stimulated [³⁵S]GTP-γ-S binding | COS-7 | Sanyal et al., 2004 |

| Second Messenger | Increases intracellular cAMP levels | CHO-K1 | Sanyal et al., 2004 |

Table 2.2: Pharmacological Profile of DOP-1

This table summarizes the functional effects of various ligands on DOP-1-mediated cAMP accumulation in CHO-K1 cells. Unlike typical mammalian D1 receptors, DOP-1 shows a unique pharmacological profile.

| Ligand | Class | Effect on DOP-1 | Potency / Notes | Reference |

| Dopamine | Endogenous Agonist | Agonist | Potent activator of cAMP production. | Sanyal et al., 2004 |

| SKF38390 | Mammalian D1 Agonist | Agonist | ~1000-fold less potent than dopamine. | Sanyal et al., 2004 |

| SCH23390 | Mammalian D1 Antagonist | Agonist | Acts as an agonist only at high concentrations (1 µM). Does not bind with high affinity. | Sanyal et al., 2004 |

| (+)-Butaclamol | Mammalian D2 Antagonist | Inverse Agonist | Reduces basal cAMP levels. | Sanyal et al., 2004 |